molecular formula C16H16BrNO2 B10896788 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide CAS No. 834913-11-0

3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide

Cat. No.: B10896788
CAS No.: 834913-11-0
M. Wt: 334.21 g/mol
InChI Key: CRQPTSYRVWDKAI-UHFFFAOYSA-N
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Description

3-[(2-Bromophenoxy)methyl]-N,N-dimethylbenzamide is an organic compound characterized by the presence of a bromophenoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenol and N,N-dimethylbenzamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).

    Procedure: 2-bromophenol is reacted with a suitable alkylating agent to form 2-bromophenoxyalkyl halide. This intermediate is then reacted with N,N-dimethylbenzamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenoxy)methyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bromophenoxy derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity and specificity, while the dimethylbenzamide moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Bromophenoxy)methyl]-N,N-dimethylbenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity, making it distinct from its chlorine, fluorine, and iodine counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

834913-11-0

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C16H16BrNO2/c1-18(2)16(19)13-7-5-6-12(10-13)11-20-15-9-4-3-8-14(15)17/h3-10H,11H2,1-2H3

InChI Key

CRQPTSYRVWDKAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br

Origin of Product

United States

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